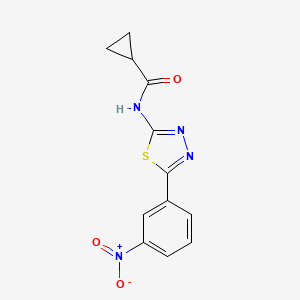

N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the 3-nitrophenyl group suggests potential for biological activity, as nitrophenyl derivatives are often explored for their pharmacological properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, the reaction of cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride can lead to the formation of bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane derivatives . Additionally, nitro-substituted donor-acceptor cyclopropanes can be treated with SnCl4 and thioamides to yield thiazole derivatives in a one-pot synthesis, demonstrating the versatility of cyclopropanes in synthesizing 1,3-azoles . These methods could potentially be adapted for the synthesis of the compound .

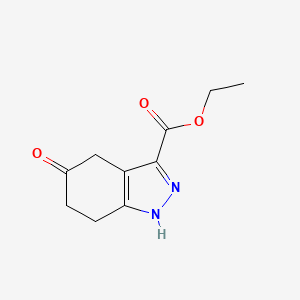

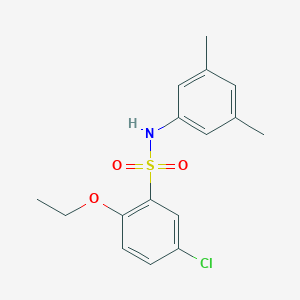

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be linked to various functional groups, such as nitrophenyl moieties. These structures have been characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy . The specific arrangement of atoms within the compound can significantly influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives can be quite diverse. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various heterocyclic compounds . This suggests that the compound "this compound" may also participate in similar reactions, depending on the presence of suitable nucleophiles and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative groups, such as nitro groups, can affect the electron distribution within the molecule, impacting its dipole moment, acidity, and reactivity. The solubility, melting point, and stability of these compounds can vary widely and are important for their practical applications, especially in medicinal chemistry . The specific properties of "this compound" would need to be determined experimentally.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

A study synthesized derivatives of 1,3,4-thiadiazole, including N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, and evaluated them for antibacterial and antifungal activities. The derivatives displayed appreciable activity at specific concentrations, highlighting their potential in antimicrobial applications (Chandrakantha et al., 2014).

Carbonic Anhydrase Inhibition

Novel metal complexes of a derivative of 1,3,4-thiadiazole, which includes the N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl) structure, were synthesized and found to possess strong carbonic anhydrase inhibitory properties. This suggests potential applications in treating conditions where carbonic anhydrase activity is a factor (Büyükkıdan et al., 2013).

Anticonvulsant Activity

Derivatives of 1,3,4-thiadiazole have been explored for their anticonvulsant activity. Specifically, a compound structurally related to this compound demonstrated high anticonvulsive activity in comparison to a classic anticonvulsant drug (Sych et al., 2018).

Anti-Tubercular Properties

A study on 1,3,4-thiadiazole derivatives, including compounds similar to this compound, revealed significant inhibitory activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents (Patel et al., 2019).

Quality Control and Standardization in Pharmaceuticals

Research has been conducted to develop methods for the identification and quality control of substances related to 1,3,4-thiadiazole derivatives. This includes establishing methods for determining impurities and quantitative determination, which are crucial for ensuring the quality and safety of pharmaceutical products containing these compounds (Sych et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with multiple targets, including various enzymes and receptors.

Mode of Action

These interactions could involve binding to the active sites of enzymes or receptors, thereby modulating their activity .

Biochemical Pathways

Given the broad biological activities of similar compounds, it is plausible that this compound could influence a variety of biochemical pathways .

Result of Action

Based on the known activities of similar compounds, it is possible that this compound could exert a range of effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c17-10(7-4-5-7)13-12-15-14-11(20-12)8-2-1-3-9(6-8)16(18)19/h1-3,6-7H,4-5H2,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDDYEQXBKBLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)

![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide](/img/structure/B2522145.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522146.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2522149.png)

![1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2522150.png)

![3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522157.png)

![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)